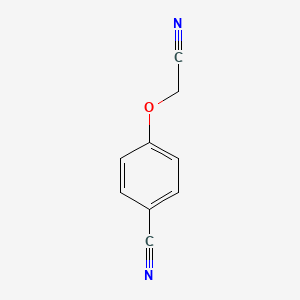
4-(氰甲氧基)苯甲腈
描述
4-(Cyanomethoxy)benzonitrile is an organic compound with the molecular formula C9H6N2O It is a derivative of benzonitrile, featuring a cyanomethoxy group attached to the benzene ring
科学研究应用
4-(Cyanomethoxy)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
作用机制
Target of Action
It’s worth noting that similar compounds have been tested for their antimicrobial activity against various bacteria and fungi .
Mode of Action
These compounds often act by binding to specific enzymes or proteins in the target organisms, thereby inhibiting their function .
Biochemical Pathways
For instance, bacterial nitrilases play a significant role in the degradation of toxic defensive nitrile compounds and in the generation of important hormones and signaling molecules .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria and fungi .
Action Environment
The action, efficacy, and stability of 4-(Cyanomethoxy)benzonitrile can be influenced by various environmental factors. For example, the presence of certain ionic liquids can facilitate the green synthesis of benzonitrile, potentially enhancing its action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyanomethoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with cyanomethylating agents. One common method is the reaction of 4-hydroxybenzonitrile with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield 4-(Cyanomethoxy)benzonitrile.
Industrial Production Methods: Industrial production of 4-(Cyanomethoxy)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 4-(Cyanomethoxy)benzonitrile.
化学反应分析
Types of Reactions: 4-(Cyanomethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyanomethoxy group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles.
Reduction: 4-(Aminomethoxy)benzonitrile.
Oxidation: 4-(Cyanomethoxy)benzoic acid.
相似化合物的比较
Benzonitrile: A simpler analogue without the cyanomethoxy group.
4-Hydroxybenzonitrile: The precursor to 4-(Cyanomethoxy)benzonitrile.
4-(Aminomethoxy)benzonitrile: A reduced form of 4-(Cyanomethoxy)benzonitrile.
Uniqueness: 4-(Cyanomethoxy)benzonitrile is unique due to the presence of both a nitrile and a cyanomethoxy group, which imparts distinct reactivity and potential applications compared to its analogues. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
属性
IUPAC Name |
4-(cyanomethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWBBBGCACYSHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
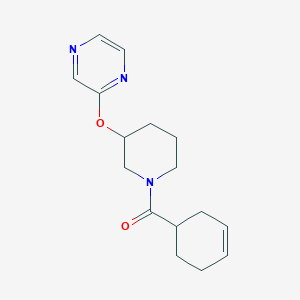
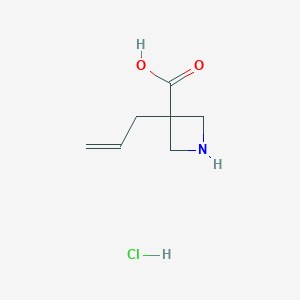
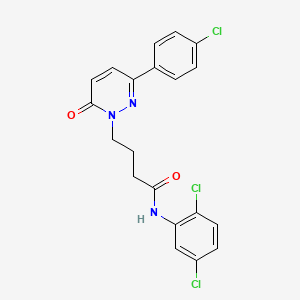
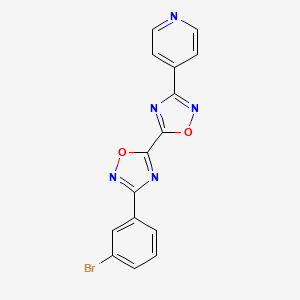
![7-(2-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399920.png)
![2-(4-benzoylbenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2399922.png)

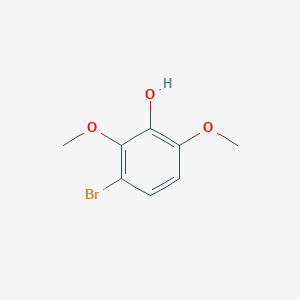
![5-bromo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2399927.png)
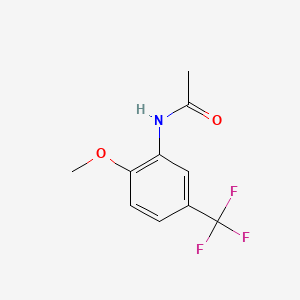
![1-[8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone](/img/structure/B2399929.png)
![(E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide](/img/structure/B2399930.png)
![N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399931.png)

